5-methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide
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Description
5-methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, drug development, and material science.
Scientific Research Applications
Anticoagulant Activity
Factor Xa (FXa) plays a crucial role in the blood coagulation cascade. Inhibiting FXa is a promising strategy for preventing thromboembolic diseases such as myocardial infarction, pulmonary embolism, and deep vein thrombosis. Researchers have designed novel anthranilamide-based FXa inhibitors, including our compound of interest. Notably, compounds 1a, 1g, and 1s demonstrated significant FXa inhibitory activity and excellent selectivity over thrombin in vitro studies . These findings highlight the potential of this compound as an anticoagulant agent.
Drug Design and Structure-Activity Relationship (SAR) Studies
The compound’s structure provides valuable insights for drug design. By analyzing the SAR of existing FXa inhibitors, researchers have designed anthranilamide-based derivatives. These efforts led to the synthesis of our compound, which showed promising inhibitory activity against FXa. Understanding the molecular interactions and binding modes of this compound can guide further drug development .
Biomolecule-Ligand Complex Studies
Researchers use this compound to study biomolecule-ligand interactions. Its binding affinity to specific protein targets can be explored through computational simulations and experimental assays. Such studies aid in understanding the compound’s mechanism of action and potential therapeutic applications .
Refinement of X-ray Crystal Complexes
In structural biology, X-ray crystallography provides detailed information about protein-ligand complexes. Our compound can be co-crystallized with FXa or related proteins to obtain high-resolution structures. Analyzing these complexes helps refine drug design and provides insights into the binding pocket and interactions .
Free Energy Calculations
Quantifying binding affinities and thermodynamic properties is essential for drug development. Researchers perform free energy calculations using computational methods (such as molecular dynamics simulations) to estimate binding energies and predict ligand stability. Our compound’s interaction with FXa can be explored in this context .
Structure-Based Drug Design
The compound’s unique structure offers opportunities for rational drug design. Researchers can modify specific functional groups to enhance its pharmacological properties. By optimizing binding affinity, selectivity, and pharmacokinetics, they aim to develop improved anticoagulant agents based on this scaffold .
properties
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-16(19-20-21(12)13-8-4-3-5-9-13)17(22)18-14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRLUGLMIUOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide |
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